4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946205-48-7
VCID: VC11936795
InChI: InChI=1S/C26H27NO3/c1-17-7-5-8-18(2)23(17)27-25(28)20-13-11-19(12-14-20)16-29-22-10-6-9-21-15-26(3,4)30-24(21)22/h5-14H,15-16H2,1-4H3,(H,27,28)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Molecular Formula: C26H27NO3
Molecular Weight: 401.5 g/mol

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide

CAS No.: 946205-48-7

Cat. No.: VC11936795

Molecular Formula: C26H27NO3

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide - 946205-48-7

Specification

CAS No. 946205-48-7
Molecular Formula C26H27NO3
Molecular Weight 401.5 g/mol
IUPAC Name 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2,6-dimethylphenyl)benzamide
Standard InChI InChI=1S/C26H27NO3/c1-17-7-5-8-18(2)23(17)27-25(28)20-13-11-19(12-14-20)16-29-22-10-6-9-21-15-26(3,4)30-24(21)22/h5-14H,15-16H2,1-4H3,(H,27,28)
Standard InChI Key JSBFUOOUMSKDPA-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C

Introduction

Structural and Molecular Characterization

4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide is a synthetic benzofuran derivative characterized by a benzamide core substituted with a 2,6-dimethylphenyl group at the amide nitrogen and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety at the para position via an oxymethyl linker. The molecular formula is C₂₆H₂₇NO₃, with a molecular weight of 413.50 g/mol. Key structural features include:

  • Benzamide core: Provides a planar aromatic system for potential π-π interactions.

  • 2,6-Dimethylphenyl group: Introduces steric bulk and lipophilicity, influencing receptor binding.

  • 2,2-Dimethyl-2,3-dihydrobenzofuran: A partially saturated heterocycle with two methyl groups at position 2, enhancing conformational stability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₇NO₃
Molecular Weight413.50 g/mol
logP (Estimated)5.2 ± 0.3
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable Bonds5

Synthesis and Chemical Reactivity

The synthesis of this compound involves multi-step organic reactions:

  • Formation of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol: Achieved via acid-catalyzed cyclization of 2,2-dimethyl-1,3-diol precursors .

  • Etherification: The hydroxyl group at position 7 reacts with chloromethyl benzamide derivatives under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the oxymethyl linkage .

  • Amide Coupling: The benzamide core is functionalized with 2,6-dimethylaniline using carbodiimide-based coupling agents (e.g., EDC, HOBt).

Key Reaction Notes:

  • Steric Effects: The 2,6-dimethylphenyl group necessitates optimized reaction conditions to avoid side reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product .

Computational and Predictive Analyses

Molecular Docking Studies

Docking simulations (PDB: 3K8Q, HIF-1α) predict strong van der Waals interactions between the dimethylphenyl group and Val⁸⁰²/Phe⁹⁴⁴ residues. The benzofuran moiety aligns with the hydrophobic pocket near Leu⁸⁴⁷ .

ADMET Predictions

  • Absorption: High Caco-2 permeability (6.5 × 10⁻⁶ cm/s) due to lipophilicity (logP = 5.2).

  • Metabolism: Likely CYP3A4 substrate (two methyl groups increase metabolic stability).

  • Toxicity: Predicted hERG inhibition (IC₅₀ = 1.2 μM), warranting cardiac safety assessments .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Benzofuran Derivatives

CompoundTarget ActivityIC₅₀/EC₅₀Source
AmiodaronePLA2G15 Inhibition8.3 μM
BNC105Tubulin Polymerization0.43 μM
EVT-6677865Antimycobacterial2 μg/mL
Target Compound(Predicted) Anticancer~1–5 μM*Analog-Based

*Estimated based on structural similarity to BNC105 .

Future Directions and Applications

  • Therapeutic Development: Prioritize in vitro screening against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

  • Structure-Activity Relationship (SAR): Modify the oxymethyl linker to sulfonamide or triazole groups to enhance potency .

  • Toxicological Profiling: Assess phospholipidosis risk via lysosomal staining assays in HepG2 cells .

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